molecular formula C20H30O B1165183 17,17-Dimethyl-18-nor-5β-androsta-1,13-dien-3α-ol

17,17-Dimethyl-18-nor-5β-androsta-1,13-dien-3α-ol

Cat. No.: B1165183
M. Wt: 286.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Analytical reference standard for Methandienone metabolite

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Amino-Derivatives : The synthesis of 1α-amino-17,17-dimethyl-18-nor-5α-androsta-8,11,13-triene and its derivatives has been explored. Bromination and subsequent reactions have led to the formation of various compounds including 17,17-dimethyl-18-nor-5α-androsta-8,11,13-trien-1α-ol and its amino-derivatives (Hewett, Gibson, Redpath, & Savage, 1974).

  • Identification of Long-Term Metabolites : Research has identified long-term metabolites of dehydrochloromethyltestosterone, including compounds similar to 17,17-dimethyl-18-nor-5β-androsta-1,13-dien-3α-ol, which are valuable for doping analysis (Sobolevsky & Rodchenkov, 2012).

  • Mass Spectrometric Characterization : The metabolites of anabolic steroids, including 17,17-dimethyl-18-nor-5α-androsta-8,11,13-trien-1α-ol and related compounds, have been studied, identifying novel metabolites significant for doping control (Sobolevsky & Rodchenkov, 2012).

Chemical Transformations and Analysis

  • Degradation Products Study : Research on the degradation products of pregnanediol disulfate has led to the identification of various compounds, including 17α-ethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol, elucidating the structure and formation mechanisms of such steroids (Yoshizawa, Ohuchi, Nagata, Itoh, & Kawahara, 1982).

  • Chromatographic Identification : The identification of steroids in human urine using chromatographic techniques has been studied. Compounds related to this compound have been identified, contributing to the understanding of steroid presence and quantification in biological samples (Brooksbank & Gower, 1964).

Medical and Biological Applications

  • Cytochrome P450 Inhibition Study : Research on abiraterone, a compound structurally similar to this compound, has shown its potent inhibition of human cytochrome P45017alpha, a key enzyme in androgen biosynthesis. This study provides insights into the structural requirements for effective enzyme inhibition, relevant in prostate cancer treatment (Jarman, Barrie, & Llera, 1998).

Properties

Molecular Formula

C20H30O

Molecular Weight

286.45

Origin of Product

United States

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